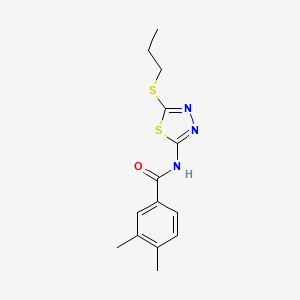

![molecular formula C21H18N2O5S B2827895 1-(2-甲氧基苯甲酰)-N,N-二甲基-2-氧代-1,2-二氢苯并[cd]吲哚-6-磺酰胺 CAS No. 881477-01-6](/img/structure/B2827895.png)

1-(2-甲氧基苯甲酰)-N,N-二甲基-2-氧代-1,2-二氢苯并[cd]吲哚-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

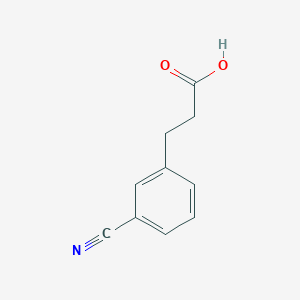

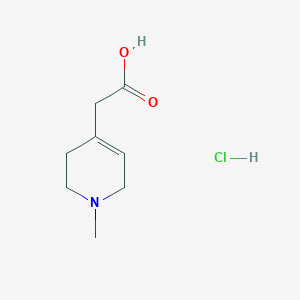

The compound “1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a derivative of indole, a significant heterocyclic system in natural products and drugs . It’s part of the sulfonamide analogs of indole, which are often referred to as sulfa medicines . These compounds have been recently produced and exhibit strong antimicrobial actions .

Synthesis Analysis

The synthesis of indole derivatives involves various methods, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole undergo substitution, primarily at the C-3 position, and have hydrophilic properties similar to the sulfonyl group .Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For instance, indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position .Physical and Chemical Properties Analysis

Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .科学研究应用

合成和化学性质

- 二苯并[e,g]异吲哚-1-酮的柔性合成: 一项研究详细介绍了二苯并[e,g]异吲哚-1-酮的合成,它们是生物吲哚咔唑的类似物,以其生物活性而闻名。该过程涉及四酸磺酸盐和 Scholl 型氧化环化,突出了甲氧基对反应性的重要性 (van Loon 等人,2014 年)。

生物活性及应用

- 吲哚衍生物的抗氧化特性: 对吲哚衍生物(包括具有甲氧基取代基的衍生物)的研究表明,它们具有保护红细胞和 DNA 免受自由基诱导的氧化的能力。这表明在防止氧化损伤方面具有潜在的应用 (Zhao & Liu,2009)。

- 磺酰胺部分的抗增殖活性: 对具有磺酰胺部分的 1,3,4-恶二唑衍生物的研究显示出对各种人类癌细胞系具有显着的抗增殖活性,突出了这些化合物的治疗潜力 (Gamal El-Din 等人,2015 年)。

材料科学及其他应用

- 超交联环糊精聚合物的机械化学绿色合成: 展示了一种创新的绿色合成方法,通过机械化学制备了环糊精纳米海绵,展示了磺酰胺衍生物在为潜在生物医学应用创造功能材料方面的多功能性 (Pedrazzo 等人,2020 年)。

作用机制

While the specific mechanism of action for “1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is not mentioned in the retrieved papers, indole derivatives are known to exhibit a variety of pharmacological actions . They have been gaining a lot of interest due to their physiological activity, which includes antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

未来方向

The future directions for “1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and similar compounds involve further optimization of their activity and properties . The goal is to develop pharmacologically active derivatives of indole with sulfonamide scaffolds . This will help medicinal chemists rationally develop these compounds .

属性

IUPAC Name |

1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxobenzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-22(2)29(26,27)18-12-11-16-19-14(18)8-6-9-15(19)21(25)23(16)20(24)13-7-4-5-10-17(13)28-3/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPUTCOIUAJYCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

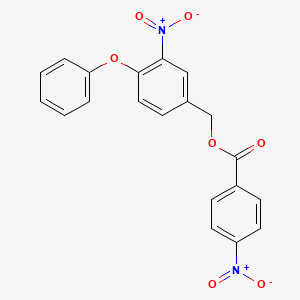

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide](/img/structure/B2827825.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2827828.png)

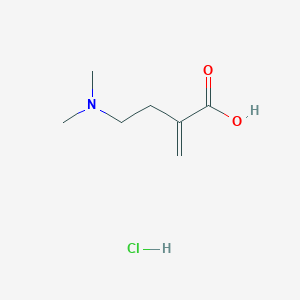

![2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2827829.png)

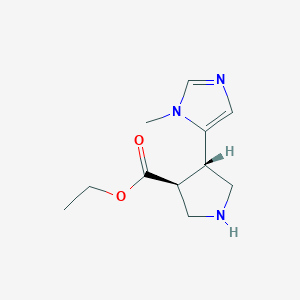

![5-((5-chloro-2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827833.png)